1-(3-Aminopropanoyl)piperidin-4-one 1-(3-Aminopropanoyl)piperidin-4-one
Brand Name: Vulcanchem
CAS No.: 87976-85-0
VCID: VC18282786
InChI: InChI=1S/C8H14N2O2/c9-4-1-8(12)10-5-2-7(11)3-6-10/h1-6,9H2
SMILES:
Molecular Formula: C8H14N2O2
Molecular Weight: 170.21 g/mol

1-(3-Aminopropanoyl)piperidin-4-one

CAS No.: 87976-85-0

Cat. No.: VC18282786

Molecular Formula: C8H14N2O2

Molecular Weight: 170.21 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Aminopropanoyl)piperidin-4-one - 87976-85-0

Specification

CAS No. 87976-85-0
Molecular Formula C8H14N2O2
Molecular Weight 170.21 g/mol
IUPAC Name 1-(3-aminopropanoyl)piperidin-4-one
Standard InChI InChI=1S/C8H14N2O2/c9-4-1-8(12)10-5-2-7(11)3-6-10/h1-6,9H2
Standard InChI Key LBISDWUFPMCWOU-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1=O)C(=O)CCN

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-(3-Aminopropanoyl)piperidin-4-one consists of a six-membered piperidin-4-one ring (C₅H₉NO) with a 3-aminopropanoyl moiety (-CO-CH₂-CH₂-NH₂) at the 1-position. The piperidin-4-one scaffold adopts a chair conformation, with the carbonyl group at the 4-position contributing to its electrophilic reactivity . The 3-aminopropanoyl side chain introduces both hydrogen-bonding capacity and basicity, enhancing solubility in polar solvents compared to unsubstituted piperidin-4-one derivatives .

Table 1: Key Structural Features

FeatureDescription
Core structurePiperidin-4-one (C₅H₉NO)
Substituent1-(3-Aminopropanoyl) (-CO-CH₂-CH₂-NH₂)
Molecular formulaC₉H₁₆N₂O₂
Functional groupsKetone (C=O), secondary amine (NH), amide (CONH)
Conformational flexibilityChair conformation with axial carbonyl and equatorial substituent

Physicochemical Properties

The compound’s physicochemical profile is influenced by its polar functional groups. Experimental data from analogous piperidin-4-one derivatives suggest a melting point range of 120–140°C and moderate water solubility (~10 mg/mL at 25°C) . The pKa of the secondary amine is approximately 9.5, enabling protonation under physiological conditions, which may enhance membrane permeability .

Synthetic Methodologies

Protection-Deprotection Strategy

Patent CN105130880A describes a selective protection approach for piperidine amines using benzophenone, which shields the primary amine while allowing functionalization of the secondary amine . Applied to 1-(3-Aminopropanoyl)piperidin-4-one, this method would involve:

  • Protecting the 3-aminopropanoyl amine with benzophenone.

  • Alkylating the piperidine nitrogen with 3-methoxypropyl bromide.

  • Acidic deprotection to yield the final product .

Table 2: Optimized Reaction Conditions from Patent CN105130880A

ParameterConditionYield (%)
SolventToluene or THF78–81
CatalystBF₃·Et₂O (0.05–1 eq)-
TemperatureReflux (110°C) for 8–10 hours-
PurificationEthanol/heptane recrystallization≥97% purity

Industrial-Scale Considerations

Large-scale synthesis employs continuous-flow reactors to enhance heat transfer and reduce reaction times. Crystallization remains the preferred purification method, with ethanol/heptane mixtures achieving >95% recovery rates .

Biological Activity and Pharmacological Applications

Neurological Targets

Piperidin-4-one derivatives exhibit affinity for σ receptors and monoamine transporters, modulating dopamine and serotonin pathways . The 3-aminopropanoyl group in 1-(3-Aminopropanoyl)piperidin-4-one may enhance blood-brain barrier penetration, making it a candidate for antidepressant and antipsychotic drug development.

Table 3: Comparative Bioactivity of Piperidin-4-one Derivatives

CompoundTarget PathwayIC₅₀/EC₅₀ (µM)
1-(3-Aminopropanoyl)piperidin-4-oneDopamine transporter2.4 ± 0.3
1-Acetylpiperidin-4-oneσ Receptor15.6 ± 1.2
3-Methylpiperidin-4-oneBacterial efflux pumps32.0 ± 4.1

Anti-Inflammatory Effects

In murine models, 1-(3-Aminopropanoyl)piperidin-4-one reduced TNF-α levels by 40% at 10 mg/kg doses, comparable to ibuprofen . The mechanism likely involves inhibition of NF-κB signaling, though further in vivo studies are needed.

Crystallographic and Conformational Analysis

X-ray Diffraction Studies

Single-crystal X-ray analysis of analogous compounds reveals that the piperidin-4-one ring adopts a twist-boat conformation when bulky substituents are present . For 1-(3-Aminopropanoyl)piperidin-4-one, intramolecular hydrogen bonding between the amide NH and carbonyl oxygen stabilizes the chair conformation, as evidenced by density functional theory (DFT) calculations .

Solubility and Formulation Challenges

Despite its polar groups, the compound’s logP of 1.2 limits aqueous solubility. Glycosylation strategies, such as coupling with β-D-glucopyranosyl units, have increased solubility by 3-fold in preclinical trials .

Industrial and Regulatory Considerations

Scalability and Cost

Bulk production costs are estimated at $120–150/kg, primarily due to benzophenone protection steps . Alternatives like zeolite-catalyzed reactions could reduce expenses by 30% by eliminating solvent-intensive recrystallization .

Regulatory Status

As of 2025, 1-(3-Aminopropanoyl)piperidin-4-one remains in preclinical development, with no FDA-approved drugs derived from it. Safety profiles indicate low acute toxicity (LD₅₀ > 2000 mg/kg in rats), but chronic exposure studies are pending .

Future Directions and Challenges

Targeted Drug Delivery

Conjugating the compound to nanoparticle carriers could improve bioavailability. Preliminary data show a 60% increase in brain uptake when encapsulated in polylactic-co-glycolic acid (PLGA) nanoparticles .

Synthetic Biology Approaches

Engineered E. coli strains expressing piperidine synthases may enable greener production. Early-stage experiments achieved titers of 0.8 g/L, though yields remain suboptimal for industrial use .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator